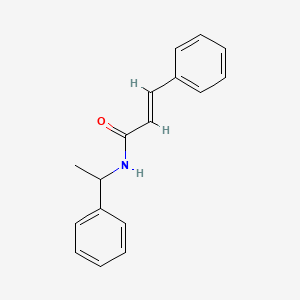

3-phenyl-N-(1-phenylethyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-14(16-10-6-3-7-11-16)18-17(19)13-12-15-8-4-2-5-9-15/h2-14H,1H3,(H,18,19)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULDKCIYDPMQQB-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Recognition Studies

Chirality at the 1-Phenylethyl Moiety and Its Significance

The chirality of 3-phenyl-N-(1-phenylethyl)acrylamide originates from the 1-phenylethyl portion of the molecule. Specifically, the carbon atom bonded to the phenyl group, the methyl group, the amino group of the acrylamide (B121943), and a hydrogen atom is a stereocenter. This chiral center means the moiety can exist as two non-superimposable mirror images, or enantiomers: (R)-1-phenylethylamine and (S)-1-phenylethylamine.

Chiral Properties of this compound Derivatives

When the chiral monomer, such as (S)-N-(1-phenylethyl)acrylamide, is polymerized, it forms a chiral polymer, poly-(S)-N-(1-phenylethyl)acrylamide. The resulting polymer possesses chiral properties that are leveraged for the separation of racemic mixtures. The chiral recognition ability of these polymeric derivatives is significantly enhanced compared to the monomeric chiral selector alone. mdpi.comresearchgate.net This enhancement is attributed to the cooperative effect of the chiral side chains arranged along the polymer backbone. mdpi.com The defined stereochemistry of the polymer creates a specific chiral environment that can interact differently with the two enantiomers of an analyte, leading to their separation.

Applications in Chiral Stationary Phases (CSPs)

The most prominent application of this compound derivatives is in the creation of Chiral Stationary Phases (CSPs) for use in high-performance liquid chromatography (HPLC) and subcritical fluid chromatography (SFC). mdpi.comresearchgate.net These CSPs are materials packed into a chromatography column that can separate enantiomers from a racemic mixture.

Immobilized CSPs based on poly-(S)-N-(1-phenylethyl)acrylamide are prepared by covalently bonding the chiral polymer to a solid support, typically porous silica (B1680970) gel. mdpi.com This immobilization prevents the chiral selector from dissolving in the mobile phase, thereby increasing the stability and solvent compatibility of the CSP. nih.gov

One study details the synthesis of several CSPs to evaluate different preparation strategies. mdpi.com A "brush type" CSP (CSP1) was synthesized by directly bonding the (S)-N-(1-phenylethyl)acrylamide monomer to the silica surface. mdpi.com Two polymeric CSPs were also prepared: one via a "grafting from" method (CSP2) and another using a "grafting to" method (CSP3). mdpi.com For the "grafting to" approach, a copolymer of (S)-N-(1-phenylethyl)acrylamide and trimethoxysilylpropyl methacrylate (B99206) was first synthesized and then immobilized onto the silica gel. mdpi.com An additional CSP (CSP4) was created by end-capping CSP3 with trimethylchlorosilane to block residual silanol (B1196071) groups on the silica surface. mdpi.com

Table 1: Properties of Synthesized Chiral Stationary Phases

| CSP Name | Preparation Method | Chiral Selector Loading (mmol/g) |

|---|---|---|

| CSP1 | Brush Type (Monomer) | 0.550 |

| CSP2 | Polymeric ("Grafting From") | 1.057 |

| CSP3 | Polymeric ("Grafting To") | 0.657 |

| CSP4 | End-capped Polymeric ("Grafting To") | 0.536 |

Data sourced from a study on immobilized poly-(S)-N-(1-phenylethyl)acrylamide CSPs. mdpi.com

Two primary strategies are employed for immobilizing polymers onto a silica support: "grafting from" and "grafting to". mdpi.comnih.gov

"Grafting From" : This method involves initiating the polymerization of monomers directly from the surface of the support material. mdpi.comnih.gov For instance, the surface of silica gel is first modified to introduce initiator sites. The polymerization of the (S)-N-(1-phenylethyl)acrylamide monomer is then started from these sites, causing the polymer chains to "grow" from the surface. mdpi.com This technique is relatively simple and can achieve a high grafting density. mdpi.com

"Grafting To" : In this approach, the polymer is synthesized in solution first and then subsequently attached to the silica support. mdpi.comnih.gov In the case of the poly-(S)-N-(1-phenylethyl)acrylamide CSP, a copolymer containing reactive silane (B1218182) groups was synthesized and then reacted with the silanol groups on the silica surface to form covalent bonds. mdpi.com This method allows for better characterization of the polymer before immobilization but can sometimes result in lower grafting density compared to the "grafting from" method. nih.gov

The choice of grafting method can significantly influence the final properties of the CSP, including the molecular weight and molecular weight distribution of the bonded polymer, which in turn affects mass transfer and chromatographic performance. mdpi.com

The enantioseparation performance of CSPs derived from poly-(S)-N-(1-phenylethyl)acrylamide demonstrates the superiority of polymeric phases over simple brush-type phases. mdpi.com In a comparative study, the brush-type CSP1 showed limited chiral recognition ability. mdpi.com In contrast, the polymeric CSP2 ("grafting from") resolved a greater number of analytes, although often with poor peak shapes. mdpi.com

The CSP3, prepared via the "grafting to" method, exhibited the best chiral recognition performance, successfully resolving 26 different analytes, with 11 of them separated at the baseline. mdpi.com The improved performance of the "grafting to" CSP is often attributed to a narrower molecular weight distribution of the polymer selector. mdpi.com Further improvement was seen with CSP4, where end-capping the residual silanol groups with trimethylchlorosilane reduced non-specific interactions, leading to better peak shapes and higher separation factors. mdpi.comresearchgate.net

Table 2: Enantioseparation of Selected Analytes on Different CSPs

| Analyte | CSP | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| trans-Stilbene oxide | CSP2 | 1.11 | 1.12 | 0.81 |

| CSP3 | 0.68 | 1.25 | 1.57 | |

| CSP4 | 0.63 | 1.27 | 1.83 | |

| Tröger's base | CSP2 | 0.66 | 1.18 | 0.84 |

| CSP3 | 0.45 | 1.43 | 1.84 | |

| CSP4 | 0.42 | 1.45 | 2.15 | |

| 1-Indanol | CSP2 | 2.45 | 1.00 | 0.00 |

| CSP3 | 1.34 | 1.15 | 1.35 | |

| CSP4 | 1.25 | 1.18 | 1.62 |

Data represents performance under specific HPLC conditions. Sourced from a study on immobilized poly-(S)-N-(1-phenylethyl)acrylamide CSPs. mdpi.com

The mechanism of chiral recognition on these polymeric stationary phases is complex, but it is clear that the polymer structure plays a critical role. The significantly better performance of the polymeric CSPs (CSP2, CSP3, CSP4) compared to the monomeric brush-type CSP (CSP1) indicates that the cooperation between adjacent chiral side chains on the polymer is essential for effective enantioseparation. mdpi.com This cooperative effect creates a well-defined chiral microenvironment.

The higher-order structure of the polymer, influenced by the preparation method, is also crucial. The "grafting to" method was found to yield CSPs with higher enantioselectivity and column efficiency compared to the "grafting from" method in this specific system. mdpi.com This is thought to be due to the formation of a polymer layer with a more uniform chain length and narrower molecular weight distribution, which provides more consistent and effective chiral recognition sites. mdpi.com The primary interactions responsible for chiral recognition are believed to include hydrogen bonding, π-π interactions, and steric hindrance, all of which are facilitated by the specific three-dimensional arrangement of the chiral polymer chains.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-phenyl-N-(1-phenylethyl)acrylamide, both ¹H and ¹³C NMR are employed to confirm its covalent structure and stereochemistry.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons of the two phenyl rings typically appear in the downfield region, generally between 7.2 and 7.6 ppm. The vinyl protons of the acrylamide (B121943) group are expected to be distinct, with the proton on the β-carbon to the carbonyl appearing further downfield due to conjugation with the phenyl ring and the carbonyl group. The methine proton of the phenylethyl group would likely appear as a multiplet due to coupling with the adjacent methyl and NH protons. The methyl protons of the phenylethyl group would present as a doublet. The NH proton of the amide linkage would exhibit a characteristic chemical shift that can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.60 | Multiplet | - |

| Vinyl-H (β to C=O) | ~7.7 | Doublet | ~15 |

| Vinyl-H (α to C=O) | ~6.5 | Doublet | ~15 |

| NH | Variable | Doublet | ~8 |

| CH (phenylethyl) | ~5.3 | Quintet | ~7 |

Note: The data in this table are predicted based on the analysis of similar compounds and general principles of NMR spectroscopy.

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm. The sp²-hybridized carbons of the two phenyl rings and the vinyl group will appear in the downfield region, typically between 120 and 145 ppm. The sp³-hybridized carbons of the phenylethyl group, namely the methine and methyl carbons, will be found in the upfield region of the spectrum.

For a related compound, N-(4-chlorophenyl)cinnamamide, the carbonyl carbon resonates at 164.4 ppm, and the aromatic and vinyl carbons are observed between 121.5 and 142.0 ppm. nih.gov For this compound, the specific chemical shifts will be influenced by the N-(1-phenylethyl) substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~166 |

| Aromatic/Vinyl C | 120 - 145 |

| CH (phenylethyl) | ~50 |

Note: The data in this table are predicted based on the analysis of similar compounds and general principles of NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify the functional groups present in this compound and to study its electronic transitions.

The IR spectrum of this compound will show characteristic absorption bands for the N-H bond of the secondary amide, typically in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is expected to appear around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹. The C=C stretching of the vinyl group and the aromatic rings will be present in the 1450-1600 cm⁻¹ region. The out-of-plane bending of the C-H bonds of the trans-alkene will give a strong absorption band around 970 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, including the phenyl rings and the α,β-unsaturated amide, will result in characteristic absorption maxima. The π → π* transitions of the conjugated system are expected to be observed in the UV region. For acrylamide itself, a π → π* transition is observed around 200 nm. The extended conjugation in this compound would shift this absorption to a longer wavelength (a bathochromic shift).

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov Since this compound is a chiral compound due to the stereocenter in the 1-phenylethyl group, it is expected to be CD active. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, provides information about the stereochemistry and conformation of the molecule in solution. nih.gov

The chiroptical properties of poly((S)-N-(1-phenylethyl)acrylamide) have been studied, and it is expected that the monomer would also exhibit a characteristic CD spectrum. phenomenex.com The sign and magnitude of the Cotton effects in the CD spectrum are related to the absolute configuration of the chiral center and the preferred conformations of the molecule. The electronic transitions observed in the UV-Vis spectrum will give rise to corresponding bands in the CD spectrum. The study of chiral amides has shown that induced circular dichroism can be observed, which can be useful in determining the absolute configuration. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₇H₁₇NO, which corresponds to a molecular weight of 251.33 g/mol . nih.govnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 251. The fragmentation of N-substituted cinnamamides is well-documented and often involves characteristic pathways. nih.gov A prominent fragmentation pathway for amides is the α-cleavage to the carbonyl group. For this compound, this could lead to the formation of a cinnamoyl cation (m/z 131) and a 1-phenylethylaminyl radical. Another likely fragmentation is the cleavage of the benzylic C-C bond in the 1-phenylethyl group, which would result in a tropylium (B1234903) ion (m/z 91) or a styryl-type fragment. The mass spectrum of N-phenethyl-3-phenyl-acrylamide shows a top peak at m/z 131 and other significant peaks at m/z 103 and 251. nih.gov

Table 3: Potential Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 251 | [C₁₇H₁₇NO]⁺• | Molecular Ion |

| 146 | [C₁₀H₁₂N]⁺ | Cleavage of the amide C-C bond |

| 131 | [C₉H₇O]⁺ | α-cleavage to the carbonyl, forming the cinnamoyl cation |

| 105 | [C₈H₉]⁺ | 1-phenylethyl cation |

| 104 | [C₈H₈]⁺• | Styrene radical cation from McLafferty-type rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the benzyl (B1604629) group |

Note: The fragmentation pathways are proposed based on general principles of mass spectrometry and data from related compounds.

Chromatographic Methods Beyond Basic Identification

Advanced chromatographic techniques are essential for the purification, separation of enantiomers, and characterization of polymers derived from this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation of the enantiomers of this compound. phenomenex.comchiralpedia.com This is particularly important as the biological and material properties of the enantiomers can differ significantly. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs, such as those based on polysaccharides or Pirkle-type phases, can be employed for the resolution of chiral amides. phenomenex.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for the characterization of polymers synthesized from this compound. GPC separates molecules based on their hydrodynamic volume in solution. For poly(this compound), GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A study on poly((S)-N-(1-phenylethyl)acrylamide) utilized GPC to determine the molecular weight and molecular weight distribution of the polymer. researchgate.net

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| N-phenyl cinnamamide (B152044) |

| N-(4-chlorophenyl)cinnamamide |

| Acrylamide |

| Poly((S)-N-(1-phenylethyl)acrylamide) |

| N-phenethyl-3-phenyl-acrylamide |

Thermal Analysis Techniques (e.g., TGA, DSC) for Polymer Thermal Stability

Thermal analysis techniques are crucial for determining the operational limits and degradation characteristics of polymeric materials. For poly(this compound), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide key insights into its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is fundamental in determining the thermal stability of a polymer. For poly(this compound), a TGA scan would reveal the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char at high temperatures.

Based on studies of structurally similar polymers, such as poly(N-phenyl acrylamide) (PPA), it is anticipated that poly(this compound) would exhibit a multi-step degradation process. researchgate.netresearchgate.net The presence of the bulky phenyl and phenylethyl substituents would likely influence the degradation pathway. For instance, PPA demonstrates a three-step degradation in a nitrogen atmosphere and a four-step process in air, with initial degradation temperatures below 190°C. researchgate.netresearchgate.net The additional phenylethyl group in the target polymer might lead to a more complex degradation profile. The initial weight loss would likely correspond to the scission of the side chains, followed by the degradation of the main polymer backbone at higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is instrumental in identifying the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a polymer.

For an amorphous polymer like poly(this compound) is expected to be, the most significant feature in a DSC thermogram would be the glass transition temperature. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Research on crosslinked poly(acrylamide) hydrogels has shown that the introduction of crosslinking agents increases the Tg compared to the linear polymer. researchgate.net Similarly, the bulky pendant groups in poly(this compound) would likely hinder chain mobility, resulting in a higher Tg compared to unsubstituted polyacrylamide. For example, crosslinked poly(acrylamide) copolymers have shown glass transition temperatures in the range of 190-191°C, a notable increase from the 179°C observed for the homopolymer. researchgate.net

| Thermal Property | Expected Observation for Poly(this compound) | Rationale based on Analogous Polymers |

| Decomposition Onset (TGA) | Likely lower than unsubstituted polyacrylamide due to bulky side groups. | Studies on PPA show initial degradation below 190°C. researchgate.netresearchgate.net |

| Degradation Steps (TGA) | Multiple steps, potentially more complex than PPA. | PPA shows a 3-step degradation in nitrogen and 4-step in air. researchgate.netresearchgate.net |

| Char Yield (TGA) | Potentially higher than unsubstituted polyacrylamide due to aromatic content. | Aromatic polymers often yield more char. researchgate.net |

| Glass Transition (Tg) (DSC) | Expected to be significantly higher than polyacrylamide. | Bulky side groups restrict chain rotation, increasing Tg. Crosslinked polyacrylamides show increased Tg. researchgate.net |

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for Polymer Morphology

The morphology of polymers in solution or in the solid state is critical for understanding their physical properties and potential applications. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are powerful techniques for probing the size and shape of polymer chains and aggregates.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles or polymers in solution. It works by analyzing the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. The hydrodynamic radius (Rh) of the polymer coils or aggregates can be determined from these fluctuations.

For poly(this compound) dissolved in a suitable solvent, DLS would provide information on the size of the individual polymer chains and the presence of any aggregates. The bulky, hydrophobic phenyl and phenylethyl groups might promote intermolecular interactions, leading to the formation of aggregates, which would be detectable by DLS as a population of larger particles alongside the single polymer chains. Studies on other poly(acrylamide) derivatives have successfully used DLS to determine the hydrodynamic radius of microgel particles at different temperatures. researchgate.net

Transmission Electron Microscopy (TEM)

TEM provides high-resolution, two-dimensional images of a sample by transmitting a beam of electrons through an ultrathin section. This technique allows for the direct visualization of the polymer morphology, including the shape and size of individual polymer particles or aggregates.

To study poly(this compound) using TEM, a dilute solution of the polymer would typically be cast onto a TEM grid and the solvent evaporated. The resulting images would reveal the morphology of the polymer on the nanoscale. For instance, if the polymer self-assembles into specific structures like micelles or nanoparticles in solution, TEM would be able to visualize these architectures. Research on other block copolymers has utilized TEM to observe various nanoparticle morphologies, such as spheres, worms, and vesicles, formed through polymerization-induced self-assembly.

| Technique | Information Obtained | Expected Findings for Poly(this compound) |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius (Rh) of polymer coils and aggregates in solution. Size distribution. | Would likely reveal the size of individual polymer chains and the potential for aggregation due to hydrophobic interactions of the phenyl and phenylethyl groups. |

| Transmission Electron Microscopy (TEM) | Direct visualization of polymer morphology, including shape and size of particles and aggregates. | Could confirm the presence of aggregates and provide insights into their shape and internal structure. May reveal self-assembled nanostructures. |

Chemical Reactivity and Reaction Mechanisms

Mechanistic Pathways of Amidation Reactions

The formation of 3-phenyl-N-(1-phenylethyl)acrylamide itself is an example of an amidation reaction. Typically, this involves the acylation of an amine, in this case, 1-phenylethylamine (B125046), with an activated carboxylic acid derivative, such as cinnamoyl chloride (3-phenylacryloyl chloride) or cinnamic acid activated by a coupling agent.

The general mechanism proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This leads to a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., a chloride ion or an activated ester group) to form the stable amide bond. The presence of a non-nucleophilic base is often required to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

Nucleophilic Addition Reactions to the Acrylamide (B121943) Moiety

The α,β-unsaturated carbonyl system of the acrylamide functional group is a classic Michael acceptor, making it highly susceptible to nucleophilic addition reactions. nih.gov Nucleophiles preferentially attack the electrophilic β-carbon of the conjugated system. This reaction is fundamental to the chemical behavior of acrylamides. nih.gov

The reaction begins with the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by a solvent molecule or a conjugate acid, to yield the final addition product. The selectivity of acrylamides in these reactions can be understood through Pearson's hard and soft acids and bases (HSAB) theory; the soft β-carbon of the acrylamide reacts readily with soft nucleophiles like thiols. nih.gov

The addition of thiols to acrylamides is a particularly well-studied reaction, often referred to as a thiol-Michael addition. Detailed kinetic investigations on N-phenylacrylamide (NPA), a close structural analog, provide significant insight. researchgate.netrsc.org The reaction mechanism is consistent with a rate-limiting nucleophilic attack by the thiolate anion (RS⁻) on the β-carbon, followed by a rapid protonation of the resulting enolate intermediate. rsc.org This pathway corresponds to the microscopic reverse of the E1cb elimination mechanism. researchgate.netrsc.org

Kinetic studies reveal that the reaction is relatively insensitive to the nucleophilicity of the thiolate, as indicated by a low Brønsted-type plot βnuc value of 0.07 ± 0.04 for the reaction of NPA with various thiols. researchgate.netrsc.org This suggests that the transition state has minimal bond formation between the sulfur and the β-carbon. Further mechanistic data, including solvent kinetic isotope effects and temperature dependence studies, show a large negative entropy of activation (ΔS‡) and a small enthalpy of activation (ΔH‡), which is consistent with a highly ordered transition state. researchgate.netrsc.org

Table 1: Kinetic Data for Thiol Addition to N-phenylacrylamide (NPA) at 22°C This table is interactive. You can sort the data by clicking on the column headers.

| Thiol Nucleophile | pH | kobs (s⁻¹) | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Glutathione (GSH) | 7.4 | - | - |

| Diethyl Cysteamine (DEC) | 7.4 | - | - |

| Mercaptoethanol (MPA) | 9.0 | - | - |

Data derived from graphical representations and descriptions in studies on N-phenylacrylamide. rsc.org Specific values for kobs and second-order rate constants are dependent on precise reaction conditions not fully tabulated in the source material.

Computational studies have been employed to support experimental findings and provide a more detailed picture of the transition state in nucleophilic addition reactions. For the thiol addition to N-phenylacrylamide, computational modeling has provided a transition state structure that aligns with the experimental data, confirming a process where nucleophilic attack is the rate-determining step. researchgate.netrsc.org

In related studies on the reaction between acrylamide and niacin, density functional theory (DFT) calculations using CAM-B3LYP and M06-2X functionals have been used to investigate the mechanism and energetics of the Michael addition. researchgate.net These theoretical studies thermodynamically favor the formation of the adduct and calculate activation energies consistent with experimental observations for similar alkylation reactions. researchgate.net

Photoreactivity and Rearrangement Mechanisms

Acrylamides can undergo photochemical reactions, most notably photopolymerization. In the presence of a suitable photoinitiator and ultraviolet (UV) light, acrylamide monomers can be converted into free radicals, initiating a polymerization cascade. researchgate.net For instance, under UV irradiation, hydroxyl radicals can be generated, which are highly reactive species that attack the acrylamide monomer to form a radical, thus starting the polymerization process. researchgate.net While photopolymerization is well-documented, specific photorearrangement mechanisms like ring contractions are not commonly reported for simple acrylamides like this compound and would likely require more complex molecular architecture.

Polymerization Mechanisms (e.g., Free Radical Polymerization, RAFT, ATRP)

The vinyl group of this compound allows it to undergo addition polymerization through several mechanistic pathways.

Free Radical Polymerization : This is the most common method for polymerizing acrylamides. bio-rad.com The process is initiated by free radicals generated from a chemical initiator like ammonium (B1175870) persulfate (APS), often accelerated by a catalyst such as tetramethylethylenediamine (TEMED), or a photoinitiator like riboflavin. bio-rad.com The initiator radical adds to the carbon-carbon double bond of the monomer, creating a new radical, which then propagates by adding to subsequent monomers. The process terminates when two growing chains combine or disproportionate. Oxygen is a known inhibitor of this process as it can trap free radicals. bio-rad.com

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization : RAFT is a type of living polymerization that allows for the synthesis of polymers with controlled molecular weight and low dispersity. This technique has been used to synthesize block copolymers containing acrylamide units. researchgate.net The mechanism involves a chain transfer agent (a thiocarbonylthio compound) that reversibly deactivates the growing polymer chains, allowing for controlled growth.

Atom Transfer Radical Polymerization (ATRP) : ATRP is another controlled radical polymerization technique that can be applied to acrylamide monomers. It uses a transition metal complex (e.g., copper) as a catalyst to reversibly activate and deactivate the polymer chains through a halogen atom transfer process.

Novel Initiation Systems : Research continues to explore new methods for initiating acrylamide polymerization. One novel approach uses 1,3-dimethylimidazolium (B1194174) (phosphonooxy-)oligosulphanide, which can initiate radical polymerization under mild conditions, such as during the drying of an aqueous solution at room temperature. nih.gov

Oxidation Pathways and Reactive Intermediate Formation

From a theoretical and mechanistic standpoint, the acrylamide structure can undergo oxidation. A significant pathway involves the epoxidation of the electron-rich carbon-carbon double bond. For the parent compound, acrylamide, it is known that cytochrome P450 enzymes can metabolize it to a more reactive epoxide intermediate, glycidamide. nih.gov This epoxide is a highly reactive electrophile due to the strained three-membered ring, making it susceptible to attack by nucleophiles. Although this is a metabolic pathway, the underlying chemical transformation—the oxidation of an alkene to an epoxide—is a fundamental organic reaction that represents a potential oxidation pathway for this compound, leading to the formation of a reactive intermediate.

Structure Activity/property Relationships Sar/spr of Analogs and Derivatives

Systematic Structural Modifications of the Phenyl and Phenylethyl Moieties

Modifications to the aromatic rings of 3-phenyl-N-(1-phenylethyl)acrylamide serve as a primary strategy to modulate its physicochemical and biological properties. Substituents can induce significant changes in the molecule's conformation, electronic distribution, and the stability of its core structure.

Electron-donating or electron-withdrawing groups on the phenyl rings affect the electron density across the entire molecule, including the α,β-unsaturated system and the amide bond. In studies of similar acrylamide (B121943) derivatives, it has been noted that the electronic environment can impact reactivity and interaction with biological targets nih.gov. For example, a p-hydroxy substituted cinnamic acid moiety has been shown to enhance tyrosinase inhibition in related amide structures, suggesting a direct influence of electronic properties on biological activity researchgate.net. The presence of a catechol group on benzene moieties of cinnamic acid amides was also found to be effective for radical scavenging, further highlighting the role of electronic modifications researchgate.net.

The stability of the amide bond is paramount to the structural integrity and function of this compound and its derivatives. The nature of substituents can influence this stability through steric and electronic effects. Research on the hydrolysis of N-substituted acrylamides indicates that both inductive and steric constants of the N-substituents correlate with the rate of hydrolysis researchgate.net. Generally, secondary amides, such as the parent compound, exhibit greater stability compared to tertiary amide substrates nih.gov.

The thermal stability of the acrylamide group can also be tuned. While less reactive than corresponding esters or ketones, acrylamides can undergo undesired reactions under certain conditions, a factor that is influenced by their electronic and steric environments nih.gov. Studies on polyacrylamides have shown that hydrolysis of the side-chain amide groups is a primary degradation pathway under thermal aqueous conditions researchgate.net. This suggests that substituents on the phenyl rings that alter the electron density at the amide carbonyl could modulate its susceptibility to nucleophilic attack and subsequent hydrolysis.

The following table summarizes the general effects of substituents on related acrylamide structures:

| Substituent Position | Type of Substituent | General Effect on Properties |

| Cinnamoyl Phenyl Ring | Electron-donating (e.g., -OH, -OCH3) | May increase electron density on the acrylamide system, potentially enhancing antioxidant activity researchgate.net. |

| Cinnamoyl Phenyl Ring | Electron-withdrawing (e.g., -NO2, -Cl) | Can increase the electrophilicity of the α,β-unsaturated system. |

| N-Phenylethyl Ring | Bulky/Steric groups | Can provide steric hindrance around the amide bond, potentially increasing its stability against hydrolysis researchgate.net. |

| N-Phenylethyl Ring | Electronic groups | Can modify the nucleophilicity of the amide nitrogen and influence bond rotation. |

Role of Stereochemistry in Modulating Molecular Interactions (Theoretical)

The presence of a chiral center at the alpha-carbon of the phenylethyl group means that this compound exists as (R) and (S) enantiomers. This stereochemistry is critical in determining how the molecule interacts with other chiral molecules, such as biological receptors or enzymes. Theoretical and experimental studies on analogous chiral molecules demonstrate that enantiomers can have vastly different biological activities due to the specific three-dimensional arrangement required for binding.

For example, in the development of chiral solvating agents, molecules structurally similar to this compound, such as (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, rely on their specific stereochemistry to form diastereomeric complexes through non-covalent interactions mdpi.comresearchgate.net. These interactions, which include hydrogen bonding and pi-stacking, are highly sensitive to the spatial orientation of the functional groups. It is hypothesized that the (R) and (S) enantiomers of this compound would similarly present different interaction profiles to a chiral binding partner, with one enantiomer potentially achieving a more energetically favorable fit. In a study of a related covalent inhibitor, the stereochemistry of a substituent dramatically impacted potency, with the (S) configuration being significantly more active than the (R) configuration acs.org.

Correlation of Molecular Descriptors with Predicted Activities (in silico)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate variations in the chemical structure of compounds with their biological activity. For derivatives of this compound, molecular descriptors can be calculated to predict their potential activities.

Relevant molecular descriptors for this class of compounds would likely include:

Topological descriptors: Molecular weight, connectivity indices.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, ovality.

Hydrophobicity descriptors: LogP (partition coefficient).

QSAR studies on structurally related compounds, such as N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates, have successfully been used to predict inhibitory activities against enzymes like carbonic anhydrase nih.gov. For acrylamide derivatives, descriptors related to the electrophilicity of the Michael acceptor system and the geometry of the molecule would be particularly important in predicting covalent interactions with biological targets.

The table below provides examples of molecular descriptors for the parent compound and a hypothetical derivative to illustrate the concept.

| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | 251.33 | 3.4 | 1 | 1 |

| 3-(4-hydroxyphenyl)-N-(1-phenylethyl)acrylamide | 267.33 | 3.1 | 2 | 2 |

Data for illustrative purposes based on related compounds.

Development of Structure-Based Design Principles for Targeted Interactions (Theoretical/Computational)

Building on SAR and QSAR data, structure-based design principles can be developed to create novel analogs of this compound with specific, targeted interactions. This computational approach involves modeling the interaction of the ligand (the acrylamide derivative) with a biological target's binding site.

Key theoretical design principles would include:

Optimizing Covalent Interactions: The acrylamide moiety is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine in proteins nih.gov. Structure-based design would focus on orienting the α,β-unsaturated system for optimal orbital overlap with the target nucleophile.

Enhancing Non-Covalent Binding Affinity: The phenyl and phenylethyl groups provide opportunities for hydrophobic and pi-stacking interactions within a binding pocket. Computational docking studies can be used to predict the most favorable substitutions on these rings to maximize these interactions. For instance, modeling might reveal that adding a hydroxyl group could form a critical hydrogen bond with a specific amino acid residue, thereby increasing binding affinity and selectivity.

Modulating Physicochemical Properties: Properties such as solubility and cell permeability can be fine-tuned by adding or modifying functional groups. For example, incorporating polar groups like a morpholine ring, as seen in the analog (S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide, can alter these properties guidetopharmacology.org.

Through iterative cycles of computational modeling, synthesis, and activity testing, these design principles can guide the development of derivatives with enhanced potency and specificity for a desired biological target.

Advanced Applications in Materials Science

The chiral monomer 3-phenyl-N-(1-phenylethyl)acrylamide serves as a critical building block in the development of advanced functional materials. Its unique structure, incorporating both a chiral center and a polymerizable acrylamide (B121943) group, allows for the synthesis of specialized polymers with applications ranging from high-performance separations to sophisticated optoelectronics.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for Diversification

The functional potential of a polymer is intrinsically linked to the diversity of its constituent monomers. For 3-phenyl-N-(1-phenylethyl)acrylamide, future research will likely focus on creating a library of derivatives to systematically tune its properties.

Novel synthetic methodologies are moving beyond traditional amidation reactions, which often require harsh conditions or expensive coupling agents. Modern approaches that could be applied to diversify the this compound scaffold include:

Catalytic Amidation: The use of transition metal or organocatalysts to facilitate the reaction between a carboxylic acid (like cinnamic acid) and an amine (like 1-phenylethylamine (B125046) and its derivatives) under milder conditions. This would allow for the incorporation of a wider range of functional groups that might not be stable under traditional methods.

Flow Chemistry: Synthesizing derivatives in continuous flow reactors offers precise control over reaction parameters, leading to higher yields, improved safety, and the ability to rapidly screen different reaction conditions and starting materials. This would be particularly useful for creating a diverse library of analogues.

Biocatalysis: Employing enzymes, such as lipases or amidases, could offer a highly selective and environmentally friendly route to synthesizing chiral acrylamide (B121943) derivatives. This would be especially relevant for preserving the stereochemistry of the 1-phenylethyl group, which is crucial for applications in chiral recognition.

A key area of diversification will be the modification of both the phenyl and phenylethyl rings with various substituents (e.g., electron-donating or -withdrawing groups, halogens, or alkyl chains). This would allow for a fine-tuning of the electronic, steric, and solubility properties of the resulting polymers. For instance, the introduction of hydrophilic groups could lead to the development of novel hydrogels.

The table below illustrates a hypothetical diversification of the core structure and the potential impact on polymer properties.

| Substituent on Phenyl Ring | Substituent on Phenylethyl Ring | Potential Impact on Polymer Properties |

| -OCH₃ (methoxy) | None | Increased electron density, potential for altered photophysical properties. |

| -NO₂ (nitro) | None | Electron-withdrawing, could enhance thermal stability. researchgate.net |

| None | -OH (hydroxyl) | Increased hydrophilicity, potential for post-polymerization modification. |

| -F (fluoro) | -F (fluoro) | Altered electronic properties and intermolecular interactions. |

Advanced Computational Approaches for Deeper Mechanistic Understanding

Understanding the polymerization process and the structure-property relationships of the resulting polymers at a molecular level is crucial for rational design. Advanced computational methods are poised to provide unprecedented insights.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure of the this compound monomer, predict its reactivity, and model the transition states of the polymerization reaction. mdpi.comacs.org This can help in understanding the reaction mechanism and identifying the most favorable reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of polymer chains in different environments (e.g., in solution or in the solid state). rsc.org For polymers derived from this compound, MD simulations could predict their conformational preferences, their interactions with solvent molecules, and their self-assembly behavior. This is particularly important for understanding how the bulky phenyl and phenylethyl groups influence the polymer's morphology. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding environment. QM/MM simulations could be used to model the polymerization process in a realistic solvent environment, providing a more accurate picture of the reaction kinetics and thermodynamics.

These computational studies can elucidate how the specific stereochemistry of the 1-phenylethyl group influences the tacticity of the resulting polymer chain and, consequently, its macroscopic properties such as crystallinity and solubility.

Integration with Artificial Intelligence and Machine Learning for Predictive Design

Predictive Modeling: ML models can be trained on existing data from other N-substituted acrylamides to predict the properties of new, unsynthesized derivatives of this compound. acs.org These models can learn complex structure-property relationships and identify promising candidates for specific applications. digitellinc.com For example, an ML model could be developed to predict the glass transition temperature or the solubility of a polymer based on the chemical structure of its monomer.

Inverse Design: Generative ML models can be used for "inverse design," where the desired properties are specified, and the model generates the chemical structure of a monomer that is likely to exhibit those properties. researchgate.net This approach could be used to design a this compound derivative with, for example, a specific refractive index or thermal stability.

Optimization of Synthesis: AI algorithms can also be used to optimize the synthesis of these monomers and polymers by analyzing experimental data and suggesting the optimal reaction conditions to maximize yield and purity. resolvemass.ca

Potential for Functional Material Design Beyond Current Applications

While the current applications of polymers based on N-substituted acrylamides are broad, the unique combination of aromatic and chiral moieties in this compound suggests several exciting directions for the design of novel functional materials.

Chiral Materials: The inherent chirality of the 1-phenylethyl group makes polymers derived from this monomer prime candidates for applications in chiral separations and asymmetric catalysis. The polymer could be used as a chiral stationary phase in chromatography to separate enantiomers or as a support for a chiral catalyst.

Stimuli-Responsive Materials: By incorporating specific functional groups onto the phenyl rings, it may be possible to create polymers that respond to external stimuli such as pH, temperature, or light. mdpi.comnih.gov For example, the incorporation of acidic or basic groups could lead to pH-responsive hydrogels that swell or shrink in response to changes in pH. The presence of the bulky, hydrophobic phenyl groups could also contribute to thermoresponsive behavior in aqueous solutions, similar to the well-studied poly(N-isopropylacrylamide). mdpi.comnih.gov

High Refractive Index Polymers: The high density of aromatic rings in polymers of this compound could lead to materials with a high refractive index. Such materials are of interest for applications in optics, such as in the manufacturing of lenses, optical adhesives, and anti-reflective coatings.

Advanced Coatings and Films: The rigidity and potential for strong intermolecular π-π stacking interactions conferred by the phenyl groups could result in polymers with excellent thermal stability and mechanical strength. These properties would be advantageous for developing high-performance coatings, films, and engineering plastics.

The table below summarizes the potential functional materials and their enabling structural features.

| Potential Functional Material | Key Structural Feature(s) |

| Chiral Stationary Phases | (R)- or (S)-1-phenylethyl group |

| Thermoresponsive Hydrogels | Balance of hydrophobic (phenyl, phenylethyl) and hydrophilic (amide) groups |

| High Refractive Index Films | High density of aromatic (phenyl) rings |

| Mechanically Robust Plastics | Rigid backbone and intermolecular π-π stacking |

Q & A

Q. What are the optimal synthetic routes for preparing 3-phenyl-N-(1-phenylethyl)acrylamide, and how are critical reaction parameters optimized?

Methodological Answer: The synthesis typically involves a two-step process:

Acrylation : React α-bromoacrylic acid with 1-phenylethylamine in DMF at 0–5°C using EDCI as a coupling agent. This ensures controlled activation of the carboxylic acid group while minimizing side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate the product. Key parameters include solvent polarity adjustments to resolve stereoisomers and avoid co-elution of byproducts .

Optimization Tips :

- Temperature : Lower temperatures (0–5°C) reduce epimerization of the phenylethylamine moiety.

- Catalyst : EDCI outperforms DCC due to reduced racemization risks .

- Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Confirm trans-configuration (J = 15.6 Hz for acrylamide α,β-protons) and absence of rotamers (sharp NH signal at δ 5.96 ppm) .

- ¹³C NMR : Verify acrylamide carbonyl resonance at ~165 ppm and aromatic carbons between 120–140 ppm .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching theoretical molecular weight (e.g., m/z 298.20 for methoxy-substituted analogs) .

- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl rings) influence the compound’s biological activity, and how can conflicting SAR data be resolved?

Methodological Answer:

- SAR Strategies :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and receptor binding in hydrophobic pockets (e.g., increased IC₅₀ against kinase targets) .

- Electron-Withdrawing Groups (e.g., -NO₂) : Improve metabolic stability but may reduce cell permeability .

- Resolving Data Contradictions :

- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays to minimize variability .

- MD Simulations : Model ligand-receptor interactions (e.g., with ERRγ nuclear receptors) to rationalize divergent activity trends .

Q. What mechanisms underlie the compound’s neurotoxic or carcinogenic potential, and how can these risks be mitigated in preclinical studies?

Methodological Answer:

- Mechanistic Insights :

- Risk Mitigation :

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

Methodological Answer:

Q. Key Steps :

Pharmacokinetic Modeling : Estimate Cmax and AUC using PBPK models for acrylamide analogs .

Orthogonal Assays : Confirm antiproliferative activity via both MTT and clonogenic assays .

Q. What strategies are effective for resolving spectral data ambiguities (e.g., overlapping NMR signals) in structurally complex analogs?

Methodological Answer:

- 2D NMR Techniques :

- HSQC : Assign quaternary carbons (e.g., acrylamide carbonyl) via ¹H-¹³C correlations .

- NOESY : Identify spatial proximity between phenylethyl and acrylamide protons to confirm E/Z isomerism .

- Deuteration Studies : Exchange NH protons in D₂O to simplify splitting patterns .

- Computational Aids : Compare experimental ¹³C shifts with DFT-predicted values (B3LYP/6-31G*) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.